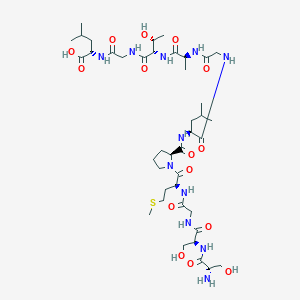
Pep1-TGL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Peptide containing the 'TGL' motif that corresponds to the C-terminus of the AMPA receptor GluR1 subunit.
Aplicaciones Científicas De Investigación
1. Transglutaminase (TG) in Protein Crosslinking
Transglutaminase (TG) plays a critical role in creating nondisulfide covalent crosslinks between peptide-bound glutaminyl residues and e-amino groups of lysine residues in proteins. It is used for polymerizing proteins from various sources, such as wheat, soy, and barley, through the formation of intermolecular crosslinks. This process significantly alters the electrophoretic properties of the proteins involved (Başman, Köksel, & Ng, 2002).
2. Multimodality Reporter Gene Imaging
Pep1-TGL has been utilized in developing genetic reporter systems for multimodality imaging of molecular-genetic processes. This application combines fluorescence, bioluminescence, and nuclear imaging techniques, demonstrating the versatility of this compound in various scientific research contexts (Ponomarev et al., 2004).
3. Folate Receptor-Specific Intracellular Drug Delivery
Pep1, when combined with folic acid, forms a novel carrier system for targeted intracellular delivery. This liposomal system demonstrates significant potential in drug delivery applications, particularly in targeting specific cell types or receptors (Kang et al., 2015).
4. Glucagon-Like Peptide-1 Secretion Stimulation
Oligopeptides, including this compound, have been found to stimulate glucagon-like peptide-1 secretion through specific sensory mechanisms. This research highlights the potential of this compound in studying and manipulating hormone secretion processes (Diakogiannaki et al., 2013).
5. Role in Plant Defense Responses
Pep1 plays a significant role in activating defense responses in plants. It has been identified as a receptor for defense-related Pep peptides, contributing to the plant's immune system against pathogens (Yamaguchi et al., 2010).
6. Treatment of Atopic Dermatitis
This compound has been explored for the treatment of atopic dermatitis through topical preparations. It shows promise in improving skin barrier function and regulating immune responses associated with the condition (Kang et al., 2010).
7. Inhibition of Plant Peroxidase Activity
Pep1 functions as an inhibitor of plant peroxidases, thereby suppressing early immune responses in plants. This discovery provides insights into the interaction of pathogens with plant immune systems and could have implications for agricultural practices (Hemetsberger et al., 2012).
Propiedades
Fórmula molecular |
C41H71N11O15S |
|---|---|
Peso molecular |
990.14 |
Nombre IUPAC |
(2S)-2-[[2-[[(2S,3R)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-4-methylsulfanylbutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]acetyl]amino]propanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C41H71N11O15S/c1-20(2)13-26(36(61)43-15-30(56)46-22(5)34(59)51-33(23(6)55)39(64)45-17-32(58)48-27(41(66)67)14-21(3)4)49-38(63)29-9-8-11-52(29)40(65)25(10-12-68-7)47-31(57)16-44-37(62)28(19-54)50-35(60)24(42)18-53/h20-29,33,53-55H,8-19,42H2,1-7H3,(H,43,61)(H,44,62)(H,45,64)(H,46,56)(H,47,57)(H,48,58)(H,49,63)(H,50,60)(H,51,59)(H,66,67)/t22-,23+,24-,25-,26-,27-,28-,29-,33-/m0/s1 |
SMILES |
CC(C)CC(C(=O)NCC(=O)NC(C)C(=O)NC(C(C)O)C(=O)NCC(=O)NC(CC(C)C)C(=O)O)NC(=O)C1CCCN1C(=O)C(CCSC)NC(=O)CNC(=O)C(CO)NC(=O)C(CO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Hydroxy-6-methyl-4-[[(4-methylphenyl)imino]methyl]-3-pyridinemethanol-d3](/img/no-structure.png)
